molecular formula C7H5BrN2O B1486312 4-Bromo-7-methyl-2,1,3-benzoxadiazole CAS No. 1543042-61-0

4-Bromo-7-methyl-2,1,3-benzoxadiazole

Cat. No.: B1486312
CAS No.: 1543042-61-0
M. Wt: 213.03 g/mol
InChI Key: RPNJILMDMCAEQX-UHFFFAOYSA-N
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Description

4-Bromo-7-methyl-2,1,3-benzoxadiazole is a chemical compound with the molecular formula C7H5BrN2O and a molecular weight of 213.031 g/mol. This compound belongs to the class of benzoxadiazoles, which are characterized by a fused benzene and oxadiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methyl-2,1,3-benzoxadiazole typically involves the bromination of 7-methyl-2,1,3-benzoxadiazole. This can be achieved by reacting 7-methyl-2,1,3-benzoxadiazole with bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch reactors. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-methyl-2,1,3-benzoxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols as major products.

  • Substitution: Substitution reactions can result in the formation of various substituted benzoxadiazoles depending on the nucleophile used.

Scientific Research Applications

4-Bromo-7-methyl-2,1,3-benzoxadiazole has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It is investigated for its use in drug discovery and development, particularly as a potential therapeutic agent.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Bromo-7-methyl-2,1,3-benzoxadiazole is similar to other benzoxadiazoles, such as 2,1,3-benzothiadiazole and 4-bromo-7-methyl-2,1,3-benzothiadiazole. it is unique in its bromine substitution at the 4-position and methyl group at the 7-position, which can influence its chemical reactivity and biological activity.

Comparison with Similar Compounds

  • 2,1,3-Benzothiadiazole

  • 4-Bromo-7-methyl-2,1,3-benzothiadiazole

  • 4-Chloro-7-methyl-2,1,3-benzoxadiazole

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Properties

IUPAC Name

4-bromo-7-methyl-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-4-2-3-5(8)7-6(4)9-11-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNJILMDMCAEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=NON=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-7-methyl-2,1,3-benzoxadiazole
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4-Bromo-7-methyl-2,1,3-benzoxadiazole
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4-Bromo-7-methyl-2,1,3-benzoxadiazole
Reactant of Route 4
4-Bromo-7-methyl-2,1,3-benzoxadiazole
Reactant of Route 5
4-Bromo-7-methyl-2,1,3-benzoxadiazole
Reactant of Route 6
Reactant of Route 6
4-Bromo-7-methyl-2,1,3-benzoxadiazole

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